N-(4-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
Overview
Description
N-(4-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as EAI045 and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves inhibition of EGFR. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth in preclinical studies. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in lab experiments is its specificity for EGFR inhibition. This makes it a useful tool for studying the role of EGFR in cancer cell proliferation and survival. However, one limitation of using this compound is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One direction is to conduct clinical trials to determine its efficacy and safety in humans. Another direction is to explore its potential for use in combination therapies with other cancer treatments. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations in its use.
In conclusion, N-(4-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a chemical compound that has shown promise as a potential inhibitor of EGFR and a potential treatment for cancers that are resistant to current therapies. Its specificity for EGFR inhibition makes it a useful tool for studying the role of EGFR in cancer cell proliferation and survival. However, further research is needed to fully understand its mechanism of action and to identify any potential limitations or side effects in its use.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to have potential applications in scientific research. It has been studied as a potential inhibitor of EGFR (epidermal growth factor receptor) and has shown promising results in preclinical studies. It has also been studied as a potential treatment for cancers that are resistant to current therapies.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-24-14-9-7-13(8-10-14)20-17(22)11-21-12-19-16-6-4-3-5-15(16)18(21)23/h3-10,12H,2,11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLISVYYNFZQNRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.